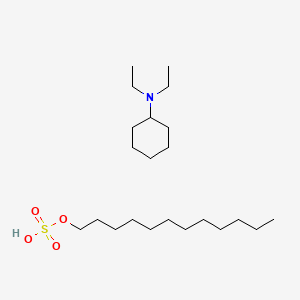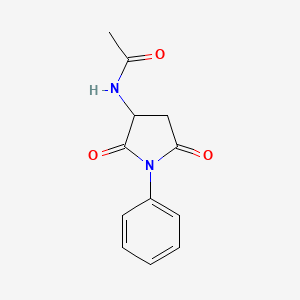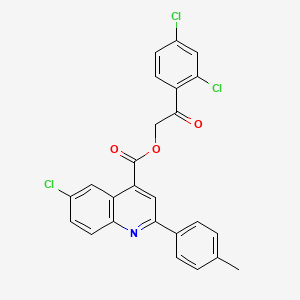![molecular formula C14H10ClN3O4 B14164530 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline CAS No. 5272-73-1](/img/structure/B14164530.png)
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline is a Schiff base compound, characterized by the presence of a nitrogen double-bonded to a carbon atom, which is further bonded to an aromatic ring. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-methyl-3-nitroaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. The presence of nitro and chloro groups enhances its reactivity and ability to form hydrogen bonds and other interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline is unique due to the presence of both nitro and chloro substituents on the aromatic ring, which enhances its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Número CAS |
5272-73-1 |
|---|---|
Fórmula molecular |
C14H10ClN3O4 |
Peso molecular |
319.70 g/mol |
Nombre IUPAC |
1-(2-chloro-5-nitrophenyl)-N-(4-methyl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3O4/c1-9-2-3-11(7-14(9)18(21)22)16-8-10-6-12(17(19)20)4-5-13(10)15/h2-8H,1H3 |
Clave InChI |
KAICNGKVERRMAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


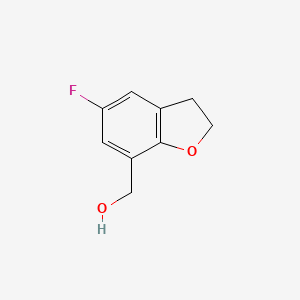
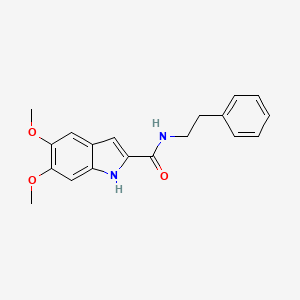
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
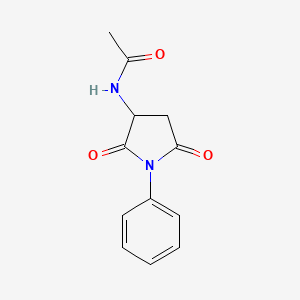

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
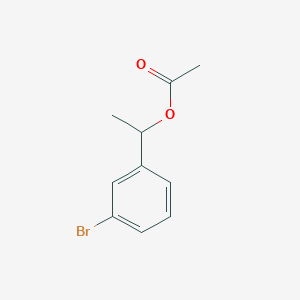
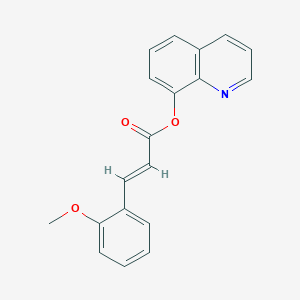
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
